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Compound of Interest

Compound Name: (S)-Styrene oxide

Cat. No.: B049447 Get Quote

An In-depth Technical Guide to the Spectroscopic Data of (S)-Styrene Oxide

This guide provides a comprehensive overview of the key spectroscopic data for (S)-Styrene
Oxide, a vital chiral intermediate in organic synthesis and drug development. The following

sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, along with the experimental protocols for their acquisition. This document is

intended for researchers, scientists, and professionals in the field of drug development and

chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the molecular structure of

organic compounds. The ¹H and ¹³C NMR spectra of (S)-Styrene Oxide provide distinct signals

corresponding to the protons and carbon atoms in the molecule.

¹H NMR Data
The ¹H NMR spectrum of Styrene Oxide is characterized by signals from the aromatic protons

of the phenyl group and the aliphatic protons of the oxirane ring.

Table 1: ¹H NMR Spectroscopic Data for Styrene Oxide
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

7.27–7.37[1][2] Multiplet - 5H
Aromatic (Ar-
H)

3.87[1][2] Triplet 4.0 1H Methine (O-CH)

3.16[1][2]

Doublet of

Doublets

(quartet-like)

4.0 1H
Methylene (O-

CH₂)

| 2.81[1][2] | Doublet of Doublets (quartet-like) | 4.0 | 1H | Methylene (O-CH₂) |

Spectra acquired on a 400 MHz instrument in Chloroform-d (CDCl₃).

¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for (S)-Styrene Oxide

Chemical Shift (δ) ppm Assignment

137.5 Aromatic (Quaternary C)

128.5 Aromatic (CH)

128.0 Aromatic (CH)

125.5 Aromatic (CH)

52.3 Methine (O-CH)

| 51.1 | Methylene (O-CH₂) |

Solvent: Chloroform-d (CDCl₃)[3].

Infrared (IR) Spectroscopy
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Infrared spectroscopy is used to identify the functional groups present in a molecule through

their characteristic vibrational frequencies. The IR spectrum of (S)-Styrene Oxide confirms the

presence of the epoxide ring and the aromatic system.

Table 3: Key IR Absorption Bands for (S)-Styrene Oxide

Wavenumber (cm⁻¹) Vibration Type Functional Group

~3000 C-H Stretch Aromatic

~1600, ~1490, ~1450 C=C Stretch Aromatic Ring

~1250[4] C-O Stretch Epoxide (ring breathing)

~875[4] C-O Stretch
Epoxide (asymmetric ring

stretch)

| ~750, ~700 | C-H Bend | Aromatic (out-of-plane) |

Data typically acquired via Attenuated Total Reflectance (ATR) FTIR.[5]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, which helps in determining the molecular weight and structural features.

Table 4: Mass Spectrometry Data for Styrene Oxide
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m/z Relative Intensity (%) Assignment

120 35.9 [M]⁺ (Molecular Ion)

119 21.2 [M-H]⁺

91 100.0
[C₇H₇]⁺ (Tropylium ion, Base

Peak)

90 34.7 [M-CHO-H]⁺

89 26.8 [M-CHO-2H]⁺

65 15.0 [C₅H₅]⁺

63 9.7 [C₅H₃]⁺

51 8.8 [C₄H₃]⁺

| 39 | 10.7 | [C₃H₃]⁺ |

Data obtained by Electron Ionization (EI) Mass Spectrometry.[6]

Experimental Protocols & Workflows
The following are generalized protocols for the acquisition of spectroscopic data for (S)-
Styrene Oxide.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of (S)-Styrene Oxide in ~0.6 mL of

deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an

internal standard (0 ppm).

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR

spectra on a 400 MHz (or higher) NMR spectrometer.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier

transformation, phase correction, and baseline correction. Reference the spectra to the TMS

signal.
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FTIR Spectroscopy Protocol
Sample Preparation: As (S)-Styrene Oxide is a liquid, a small drop can be placed directly

onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR

spectrometer.

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

Sample Scan: Record the spectrum of the sample. The instrument software will automatically

ratio the sample scan against the background to generate the final absorbance or

transmittance spectrum.

Mass Spectrometry Protocol (GC-MS)
Sample Preparation: Prepare a dilute solution of (S)-Styrene Oxide in a volatile organic

solvent such as dichloromethane or ethyl acetate.

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into a Gas Chromatograph

(GC) equipped with a suitable capillary column (e.g., a non-polar DB-5 column). The GC will

separate the analyte from the solvent and any impurities.

MS Analysis: The eluent from the GC column is directed into the ion source of the Mass

Spectrometer. The molecules are ionized, typically using electron ionization (EI at 70 eV).

The resulting ions are separated by their mass-to-charge ratio in the mass analyzer and

detected.

Visualized Workflows and Relationships
To better illustrate the processes involved in the spectroscopic analysis of (S)-Styrene Oxide,

the following diagrams are provided.
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Caption: General workflow for the spectroscopic analysis of (S)-Styrene Oxide.
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Caption: Proposed mass spectrometry fragmentation pathway for Styrene Oxide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [spectroscopic data of (S)-Styrene oxide (NMR, IR,
MS)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b049447#spectroscopic-data-of-s-styrene-oxide-nmr-
ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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